1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride
Description
1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride is a spirocyclic compound featuring a benzyl-substituted piperidine ring fused with an isochromane moiety (a benzene ring fused to a tetrahydropyran system). The spiro junction at the piperidine and isochromane rings confers conformational rigidity, which is critical for binding selectivity in pharmacological applications. For example, the synthesis of similar compounds involves hydrolysis of precursors followed by hydrochloride salt formation, yielding crystalline solids with high purity (75% yield) and characteristic spectral signatures (IR: 1765 cm⁻¹ for carbonyl; NMR: aromatic and alkyl proton signals) .
Properties
Molecular Formula |
C20H22ClNO2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1'-benzylspiro[4H-isochromene-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c22-19-18-9-5-4-8-17(18)14-20(23-19)10-12-21(13-11-20)15-16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
InChI Key |
JQWVHDIMXBXEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Biological Activity
1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride is a synthetic heterocyclic compound notable for its unique spirocyclic structure, which combines an isochroman and piperidine moiety. This compound has garnered attention due to its potential pharmacological effects, particularly in the context of neurological disorders. Its biological activity is largely attributed to its structural characteristics, which facilitate interactions with various biological targets.
Chemical Structure and Properties
The compound features a ketone group at the 1-position of the isochroman ring and is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous environments. The molecular formula of this compound is with a molecular weight of approximately 348.85 g/mol.
The biological activity of this compound primarily involves its ability to interact with neurotransmitter receptors and enzymes within the central nervous system. Its reactivity includes nucleophilic substitution and electrophilic addition reactions due to the presence of the ketone group, allowing it to participate in various biochemical pathways.
Neurological Effects
Research indicates that derivatives of this compound may exhibit significant effects on neurotransmitter systems. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating serotonin and dopamine receptors.
Antifungal Activity
While the primary focus has been on neurological applications, there are indications that related compounds demonstrate antifungal properties. For example, studies on structurally similar compounds have shown promising fungitoxic activity against various fungal strains, suggesting that this compound could also be explored for antifungal applications.
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Spiro[isochroman-1,4'-piperidine] | 180160-97-8 | 0.98 |
| 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride | 37663-44-8 | 0.98 |
| Spiro[chroman-2,4'-piperidine] hydrochloride | 400729-14-8 | 0.79 |
This table illustrates that while there are compounds with high structural similarity, the unique arrangement of functional groups in this compound may confer distinct biological properties.
Case Studies and Research Findings
Recent studies have explored the synthesis and characterization of this compound along with its derivatives. For instance:
- Study on Antifungal Activity : A related study reported that derivatives exhibited varying levels of antifungal activity against Aspergillus niger and Rhizoctonia solani, with effective concentrations (EC) ranging from to .
- Neuropharmacological Studies : Investigations into the binding affinity of this compound to various receptors have shown promise for developing new treatments for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and synthetic differences between 1'-benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride and its analogs:
Structural and Functional Differences
Core Heterocycles :
- The target compound’s isochromane core (benzene fused to tetrahydropyran) differs from isobenzofuran (benzene fused to furan) in oxygen placement and ring saturation, affecting electronic properties and metabolic stability .
- Indoline-based analogs (e.g., 356072-46-3) replace the oxygen-containing isochromane with a nitrogen-containing indoline system, altering hydrogen-bonding capacity and solubility .
- Substituents and Ketone Position: The benzyl group in the target compound enhances lipophilicity compared to non-aromatic spiro analogs (e.g., 3,4-Dimethoxybenzyl-piperidine derivatives) . Ketone position (1-one vs. 2-one) influences conformational flexibility and binding affinity to biological targets .
Physicochemical Properties
- Melting Points : The isobenzofuran analog (248–250°C) suggests high crystallinity, likely shared by the target compound due to structural similarity .
- Hazards : Most spiro-piperidine hydrochlorides exhibit warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
